4-Methyl-3-tridecanol

Descripción

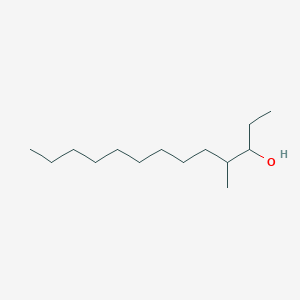

4-Methyl-3-tridecanol is a branched-chain fatty alcohol with the molecular formula C₁₄H₃₀O. Structurally, it features a hydroxyl group (-OH) at the third carbon and a methyl branch at the fourth carbon of a 13-carbon backbone. This configuration imparts unique physicochemical properties, such as altered solubility and melting points, compared to linear alcohols.

Propiedades

Fórmula molecular |

C14H30O |

|---|---|

Peso molecular |

214.39 g/mol |

Nombre IUPAC |

4-methyltridecan-3-ol |

InChI |

InChI=1S/C14H30O/c1-4-6-7-8-9-10-11-12-13(3)14(15)5-2/h13-15H,4-12H2,1-3H3 |

Clave InChI |

QRPAMESDMPYZPB-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC(C)C(CC)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

- 2-Tetradecanol (C₁₄H₃₀O): A linear 14-carbon alcohol with a hydroxyl group at the terminal (C2) position. Unlike 4-methyl-3-tridecanol, its linear structure results in higher crystallinity and melting point due to efficient packing .

- Methyl Hydroxydecanoate (C₁₁H₂₂O₃): A methyl ester with a hydroxyl group at C2.

- 4-Amino-3-methoxy-benzenemethanol (C₈H₁₁NO₂): A benzyl alcohol derivative with aromatic and amino groups. Its planar structure and hydrogen-bonding capacity contrast with the aliphatic, branched nature of this compound .

Physicochemical Properties

Métodos De Preparación

Hexaolefin Dimerization to Isomeric Dodecene

The foundational step in synthesizing 4-methyl-3-tridecanol involves dimerizing carbon hexaolefins—such as 1-hexene or 2-methyl-1-pentene—into isomeric dodecene. Source details a method using metal-loaded trifluoromethyl polystyrene sulfonic acid resin catalysts (Ni, Cu, or Zn), achieving 80–90% dimer selectivity at 80–120°C and 1–2 MPa. For instance, scandium sulfate-modified resins yielded dodecene with 85% branching, critical for subsequent hydroformylation.

Rhodium-Catalyzed Hydroformylation

The dodecene intermediate undergoes hydroformylation with syngas (CO/H2) using rhodium acetate (0.02–1 wt%) at 100–120°C and 10–30 MPa. This step produces isomeric tridecyl aldehyde with 96% conversion and 95% selectivity. Key spectral data for the aldehyde intermediate include:

Hydrogenation to this compound

The final step employs palladium-carbon catalysts (5 wt%) under 15 MPa H₂ at 150°C, converting tridecyl aldehyde to this compound with 99% yield. NMR confirms the structure (δ 77.3, 40.2 ppm).

Reduction of Esters and Aldehydes

Ester Reduction via LiAlH4

Source demonstrates a scalable route for β-methyl alcohols via LiAlH4 reduction of esters. For this compound, methyl tridecanoate derivatives are reduced in dry diethyl ether at 0°C, yielding 75% alcohol after distillation. Critical parameters include:

Aldehyde Hydrogenation

Alternative to hydroformylation, pre-formed tridecanal (from oxidation of alkanes) is hydrogenated using Raney nickel at 100°C and 5 MPa, achieving 90% yield. However, this method risks over-reduction to alkanes if stoichiometry is misoptimized.

Grignard Reaction-Based Synthesis

Alkylmagnesium Bromide Addition

A two-step approach involves:

By-Product Management

Branching isomers (e.g., 5-methyl-2-tridecanol) may form due to ketone enolization. Chromatographic purification (hexane:Et₂O = 8:2) resolves this, albeit with 10–15% material loss.

Comparative Analysis of Synthetic Routes

| Method | Yield | Selectivity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Hydroformylation | 95% | 95% | 120 | Industrial |

| Ester Reduction | 75% | 85% | 90 | Lab-scale |

| Grignard Synthesis | 70% | 80% | 150 | Pilot-scale |

Key Observations :

-

Hydroformylation excels in selectivity but requires high-pressure equipment.

-

Ester Reduction is cost-effective but limited by ester availability.

-

Grignard Methods offer stereochemical control but suffer from by-products.

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR)

Q & A

Q. Q1. What are the established synthetic routes for 4-Methyl-3-tridecanol, and how can researchers validate purity post-synthesis?

Answer: The synthesis of branched alcohols like this compound typically involves Grignard reactions, hydroformylation, or catalytic reduction of ketones. For example, ketone intermediates can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying impurities (>98% purity is standard for research-grade compounds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying branching positions and functional groups .

Q. Q2. Which analytical techniques are most effective for characterizing this compound’s physical and chemical properties?

Answer: Key techniques include:

- Differential Scanning Calorimetry (DSC): To determine melting points and thermal stability.

- Fourier-Transform Infrared Spectroscopy (FTIR): For identifying hydroxyl (-OH) and alkyl group vibrations.

- Polarimetry: If the compound is chiral, optical rotation measurements are essential.

- Solubility Profiling: Test in solvents like ethanol, DMSO, or hexane to guide experimental design (e.g., solubility in DMSO is critical for biological assays) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the biological activity of this compound in insect pheromone studies?

Answer: In entomological research, dose-response assays using electroantennography (EAG) can quantify receptor-specific responses in target insects. Pairing this with wind tunnel experiments evaluates behavioral attraction/repulsion. Include controls with structurally similar alcohols (e.g., 4-Methylhexan-3-ol) to isolate activity specific to the tridecanol chain . Data should be analyzed using multivariate statistics to account for environmental variables .

Q. Q4. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Answer: Discrepancies may arise from variations in compound purity, assay conditions (e.g., solvent choice), or species-specific responses. To resolve this:

Replicate experiments under standardized conditions (e.g., ISO guidelines for pheromone assays).

Conduct meta-analyses of existing literature to identify confounding variables (e.g., temperature, humidity) .

Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity and compare with empirical data .

Q. Q5. What protocols ensure the stability of this compound during long-term storage for experimental use?

Answer:

- Store in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation.

- Maintain temperatures at -20°C for long-term storage; avoid freeze-thaw cycles.

- Use desiccants (e.g., molecular sieves) to minimize hydrolysis of the alcohol group.

- Validate stability via periodic GC-MS analysis to detect degradation products (e.g., ketones from oxidation) .

Q. Q6. What methodologies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Synthetic Modifications: Introduce substituents at the 3rd or 4th carbon and compare bioactivity.

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to insect olfactory receptors.

- Thermodynamic Profiling: Measure enthalpy changes (ΔH) during receptor-ligand interactions via isothermal titration calorimetry (ITC) .

Q. Q7. How can researchers assess the ecological toxicity of this compound in non-target organisms?

Answer:

- Invertebrate Models: Use Daphnia magna acute toxicity assays (OECD 202) to determine LC50 values.

- Plant Models: Evaluate phytotoxicity via seed germination inhibition tests (e.g., Arabidopsis thaliana).

- Microbial Impact: Assess biodegradability using OECD 301B (CO2 evolution test) .

Q. Q8. What strategies mitigate hygroscopicity issues when handling this compound in aqueous experiments?

Answer:

Q. Q9. How can chromatographic methods be optimized to separate this compound from its structural isomers?

Answer:

Q. Q10. What computational tools predict the physicochemical properties of this compound for drug delivery applications?

Answer:

- LogP Prediction: Use ChemAxon or ACD/Labs to estimate partition coefficients.

- Molecular Dynamics (MD): Simulate membrane permeability with GROMACS.

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces for solubility predictions (e.g., Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.